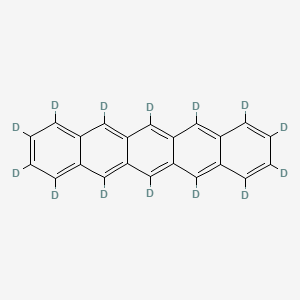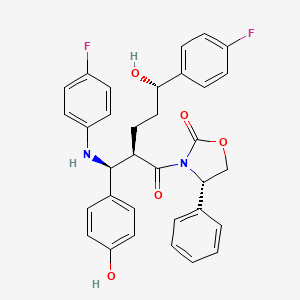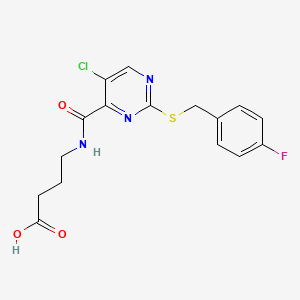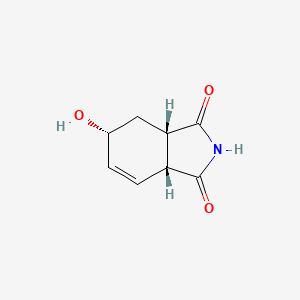![molecular formula C24H38S2Si B566141 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene CAS No. 1160106-12-6](/img/structure/B566141.png)
4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene is a dithienosilole-benzothiadiazole copolymer used for electrochemistry methods of polymer packing and future material study and device applications .
Synthesis Analysis
The synthesis of 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene involves palladium-catalyzed direct C-H cross-coupling polycondensation of 5,6-difluorobenzotriazole with different thiophene derivatives . Another synthesis method involves the utilization of the silaindacenodithiophene (SIDT) framework as the central D (2) donor unit within the D (1)AD (2)AD (1) chromophore configuration .
Molecular Structure Analysis
The molecular formula of 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene is C24H38S2Si. It has a molecular weight of 418.8 g/mol . The structure of the molecule contains a total of 67 bonds, including 29 non-H bonds, 10 multiple bonds, 14 rotatable bonds, 10 aromatic bonds, 3 five-membered rings, 2 eight-membered rings, 1 eleven-membered ring, and 2 Thiophene rings .
Chemical Reactions Analysis
4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene is used as a donor unit in the synthesis of D-π-A conjugated polymers via palladium-catalyzed direct C-H cross-coupling polycondensation .
Physical And Chemical Properties Analysis
4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene is a liquid at room temperature . It has a molecular weight of 418.8 g/mol, and it does not have any hydrogen bond donors but has 2 hydrogen bond acceptors . It also has 14 rotatable bonds .
Applications De Recherche Scientifique
Electropolymerization and Properties of Donor-Acceptor Monomers
A study synthesized a monomer based on 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene and found that its corresponding polymer exhibits both fluorescent and electrochromic properties. This polymer changes color rapidly upon oxidation and shows potential in electronic applications due to its solubility in organic solvents (Tutuncu, Cihaner, & Icli Ozkut, 2019).
Photovoltaic Applications
The compound has been used in the synthesis of conjugated polymers for photovoltaic applications. For instance, its incorporation in polymers demonstrated an ability to absorb light across a wide visible spectrum, which is crucial for solar cell efficiency (Xiao, Zhou, & You, 2008).
High Hole Mobility in Organic Thin-Film Transistors
A study reported the synthesis of a polymer based on 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene showing remarkably high hole mobility in organic thin-film transistors, indicating potential for advanced electronic components (Nketia-Yawson et al., 2018).
Thermal Stability and Photochemical Stability in Solar Cells
The thermal stability and photochemical stability of polymers incorporating this compound have been explored, highlighting its utility in improving the longevity and efficiency of polymer solar cells (Helgesen et al., 2011).
Application in OLEDs
This compound has been used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) applications. The polymers exhibited promising luminescence efficiencies, indicating potential for use in lighting and display technologies (Han et al., 2021).
Orientations Futures
Mécanisme D'action
Target of Action
4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene, also known as 4,4-Di-n-octyldithieno[3,2-b:2,3-d’]silole, is primarily used in the field of organic electronics . Its primary targets are organic thin-film transistors and solar cells, where it serves as an active layer material .
Mode of Action
This compound is a type of organic semiconductor material . It interacts with its targets by facilitating the movement of charge carriers (electrons and holes). This is achieved through the formation of a continuous pathway for charge transport, which is crucial for the functioning of electronic devices .
Biochemical Pathways
As an organic semiconductor, 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene doesn’t participate in biochemical pathways in the traditional sense. Instead, it plays a role in the electronic pathways of the devices it’s used in. It helps to form the conductive channel in thin-film transistors and contributes to the photoactive layer in solar cells .
Result of Action
The use of 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene in electronic devices results in improved performance characteristics. For instance, in organic thin-film transistors, it can enhance charge carrier mobility, leading to faster switching times . In solar cells, it can contribute to increased power conversion efficiency .
Action Environment
The action of 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene can be influenced by various environmental factors. For instance, exposure to light, heat, and moisture can affect its stability and performance . Therefore, it’s recommended to store this compound in a dark, dry place at room temperature .
Propriétés
IUPAC Name |
7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38S2Si/c1-3-5-7-9-11-13-19-27(20-14-12-10-8-6-4-2)21-15-17-25-23(21)24-22(27)16-18-26-24/h15-18H,3-14,19-20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUESHXZKMJNIJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si]1(C2=C(C3=C1C=CS3)SC=C2)CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38S2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738134 |
Source


|
| Record name | 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160106-12-6 |
Source


|
| Record name | 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the structure of 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene influence the properties of the resulting polymer?
A2: While the research [] doesn't directly compare the structural influence of different donor units on the final polymer properties, it's understood that the choice of donor unit significantly impacts the polymer's electronic and optical characteristics. The presence of the silole ring and the two octyl chains in 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene likely influences the solubility, energy levels, and charge transport properties of the resulting polymer. Further investigation comparing 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene to other donor units would be needed to establish definitive structure-property relationships.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one](/img/structure/B566058.png)




![3-[2-[(4-fluorophenyl)methylamino]-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B566067.png)


![1-methyl-5-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B566071.png)

![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B566078.png)
